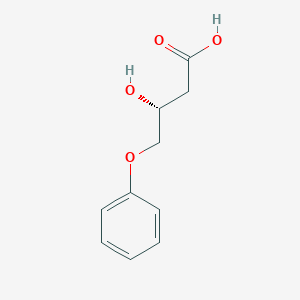![molecular formula C21H23N3O4S B14252945 4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine CAS No. 236429-75-7](/img/structure/B14252945.png)
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is a compound that features a naphthalene sulfonyl group attached to an amino acid, phenylalanine. This compound is known for its fluorescent properties, making it useful in various biochemical applications, particularly in the labeling of amino acids and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-phenylalanine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Applications De Recherche Scientifique
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is widely used in scientific research due to its fluorescent properties:
Chemistry: Used as a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: Employed in protein sequencing and studying protein folding and dynamics.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and sensors
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. The naphthalene sulfonyl group absorbs light and emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and quantify biological molecules. The molecular targets include amino acids, peptides, and proteins, and the pathways involved are related to fluorescence resonance energy transfer (FRET) and other fluorescence-based mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, used for similar applications in labeling amino acids and proteins.
Dansyl Amide: Another derivative with similar fluorescent properties.
Fluorescein: A different class of fluorescent dye with distinct spectral properties
Uniqueness
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is unique due to its specific combination of a naphthalene sulfonyl group with an amino acid, providing both fluorescent properties and biological relevance. This makes it particularly useful in biochemical and medical research .
Propriétés
Numéro CAS |
236429-75-7 |
|---|---|
Formule moléculaire |
C21H23N3O4S |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C21H23N3O4S/c1-24(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)23-15-11-9-14(10-12-15)13-18(22)21(25)26/h3-12,18,23H,13,22H2,1-2H3,(H,25,26)/t18-/m0/s1 |
Clé InChI |
QFFIEMDMBZPPBR-SFHVURJKSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C[C@@H](C(=O)O)N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


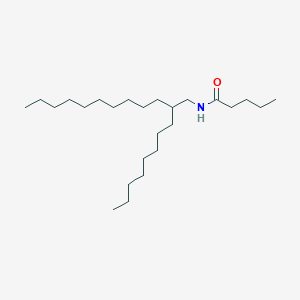
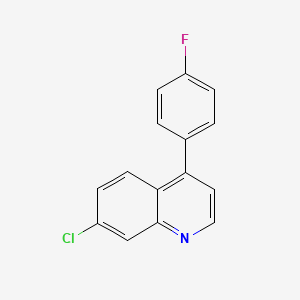
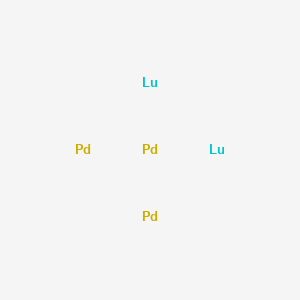
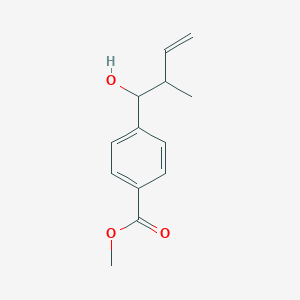
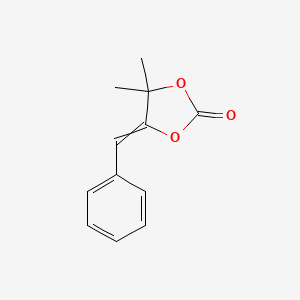
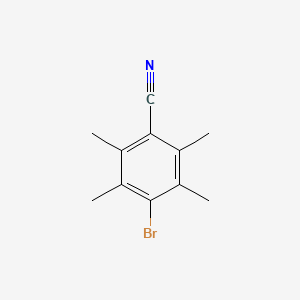
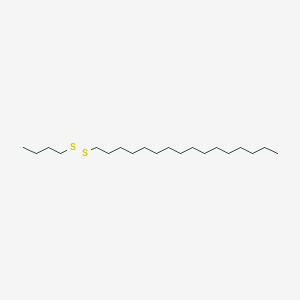
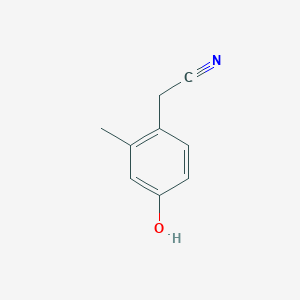
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
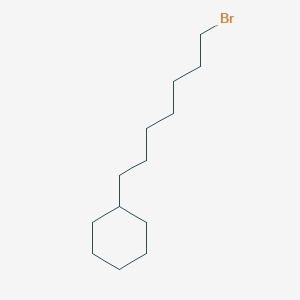
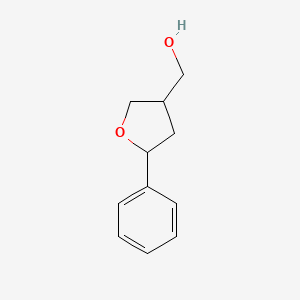
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
